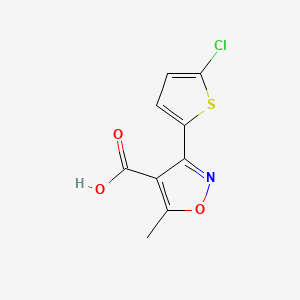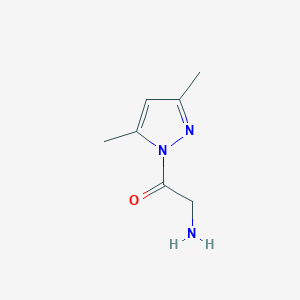
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone , is a chemical compound with the following structure:
Structure: C11H14N4O
This compound features a pyrazole ring substituted with an amino group and an ethanone moiety. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Route: The synthesis of this compound involves the reaction between (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile. The reaction proceeds over several days, resulting in the formation of a white precipitate. The yield is approximately 73%, and the melting point ranges from 142°C to 144°C in acetonitrile.
Industrial Production: While no specific industrial production methods are widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions.
Substitution: It is amenable to nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Alkyl halides or acyl chlorides.
Condensation: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution can lead to various derivatives.
Scientific Research Applications
Chemistry:
Ligand: It can serve as a ligand in coordination chemistry due to its nitrogen donor atoms.
Organic Synthesis: Used as a building block in organic synthesis.
Antimicrobial Properties: Investigated for potential antimicrobial activity.
Cytotoxicity: Derivatives have been evaluated for cytotoxic effects.
Fine Chemicals: May find applications in fine chemical synthesis.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets and pathways.
Comparison with Similar Compounds
While 2-Amino-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique in its structure, it shares similarities with other pyrazole-containing compounds. Further exploration can reveal its distinct features.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4,8H2,1-2H3 |
InChI Key |
SMADHBXARYOCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


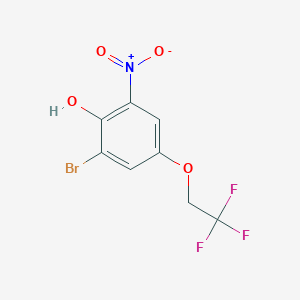
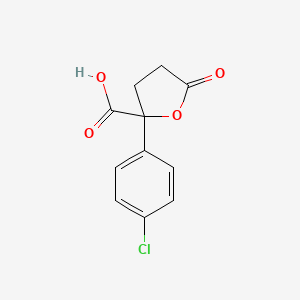
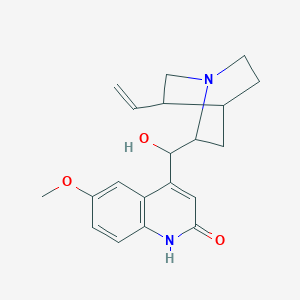
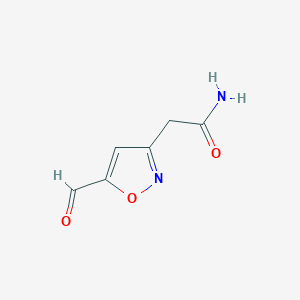
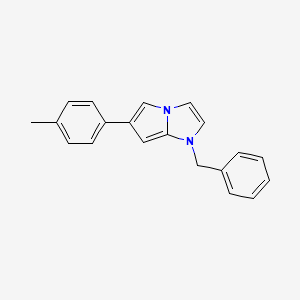

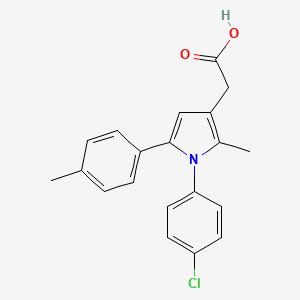
![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)

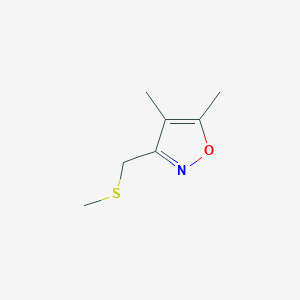
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

